![molecular formula C14H11NO B050131 9H-fluorene-9-carboxamide CAS No. 7471-95-6](/img/structure/B50131.png)
9H-fluorene-9-carboxamide
Overview
Description
9H-fluorene-9-carboxamide is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The compound is also known by other names such as 9H-Fluorene-9-carboxylic acid amide and fluorene-9-carboxylic acid amide .
Synthesis Analysis
A series of novel fluorene derivatives were synthesized from the target compound N-octadecyl-9-oxo-9H-fluorene-4-carboxamide . These derivatives were allowed to react with propylene oxide to afford unique surface-active properties .Molecular Structure Analysis
The molecular structure of 9H-fluorene-9-carboxamide consists of 29 bonds in total, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amide .Physical And Chemical Properties Analysis
9H-fluorene-9-carboxamide has a number of computed properties. It has a molecular weight of 209.24 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 209.084063974 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 16, and a complexity of 267 .Scientific Research Applications
Metabolic Disorder Research
Metabolic disorders, including hyperglycemia, dyslipidemia, and obesity, pose significant health risks. Dyslipidemia, often associated with insulin resistance and type-2 diabetes, leads to elevated plasma triglycerides and reduced HDL levels. 9H-fluorene-9-carboxamide has been investigated as a potential inhibitor of microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in assembling triglycerides with apolipoprotein B48 (apoB48) in the intestine and apoB100 in the liver, leading to chylomicron and VLDL synthesis. Inhibiting MTP could reduce plasma triglycerides and cholesterol levels .
Drug Design and Discovery
Researchers have explored modifications of 9H-fluorene-9-carboxamide to enhance its properties. Novel derivatives have been synthesized, leading to functionalized heterocyclic compounds. These modifications open avenues for drug development and design .
C-H Functionalization
A strategic approach involves Csp3–H functionalization of 9H-fluorene , yielding both alkylated and alkenylated fluorenes. This synthetic method utilizes a single SNS ligand-derived nickel complex, demonstrating the compound’s versatility in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-fluorene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCQSAJFUXACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322889 | |
Record name | 9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-9-carboxamide | |
CAS RN |
7471-95-6 | |
Record name | Fluorene-9-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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